D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine
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Overview
Description
D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine: is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of both D-alanyl and L-serine residues, linked through a benzyloxy-oxobutanoyl moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine typically involves the protection of amino acid functional groups followed by coupling reactions. One common method involves the use of tert-butyloxycarbonyl (Boc) protection for the amino groups. The protected amino acids are then coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form the desired peptide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxobutanoyl moiety can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
- Oxidation of the benzyloxy group can yield benzoic acid derivatives.
- Reduction of the oxobutanoyl moiety can produce alcohol derivatives.
- Substitution reactions can lead to various substituted benzyloxy derivatives .
Scientific Research Applications
Chemistry: In chemistry, D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and protein interactions. It can serve as a model compound for studying peptide-based interactions in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor of specific enzymes, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine involves its interaction with specific molecular targets, such as enzymes. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the structure of the enzyme and the compound .
Molecular Targets and Pathways:
Enzymes: The compound can target enzymes involved in metabolic pathways, affecting their catalytic activity.
Comparison with Similar Compounds
D-Alanyl-D-alanine: A dipeptide with similar structural features but lacking the benzyloxy-oxobutanoyl moiety.
L-Alanyl-L-serine: Another dipeptide with similar amino acid residues but different functional groups.
Uniqueness: D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine is unique due to the presence of the benzyloxy-oxobutanoyl moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific chemical reactions and biological interactions .
Properties
CAS No. |
921934-19-2 |
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Molecular Formula |
C17H22N2O7 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-oxo-4-phenylmethoxybutanoyl)oxypropanoic acid |
InChI |
InChI=1S/C17H22N2O7/c1-11(18)16(22)19-13(17(23)24)10-26-15(21)8-7-14(20)25-9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,18H2,1H3,(H,19,22)(H,23,24)/t11-,13+/m1/s1 |
InChI Key |
CCPJJUOMYYRWSZ-YPMHNXCESA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](COC(=O)CCC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CCC(=O)OCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
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